BenchChemオンラインストアへようこそ!

4-((4-Fluorophenyl)sulfonyl)piperidine

Lipophilicity Membrane permeability ADME optimization

4-((4-Fluorophenyl)sulfonyl)piperidine (CAS 150221-22-0) is a fluorinated aryl sulfonyl piperidine with molecular formula C₁₁H₁₄FNO₂S and molecular weight 243.3 g/mol. It belongs to a class of compounds recognized as versatile small-molecule scaffolds in central nervous system drug discovery, particularly as precursors for selective 5-HT₂A receptor antagonists.

Molecular Formula C11H14FNO2S
Molecular Weight 243.3
CAS No. 150221-22-0
Cat. No. B2433240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Fluorophenyl)sulfonyl)piperidine
CAS150221-22-0
Molecular FormulaC11H14FNO2S
Molecular Weight243.3
Structural Identifiers
SMILESC1CNCCC1S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FNO2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
InChIKeyWUWFTIGTTQLIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-Fluorophenyl)sulfonyl)piperidine (CAS 150221-22-0): A Fluorinated Sulfonyl Piperidine Scaffold for Medicinal Chemistry


4-((4-Fluorophenyl)sulfonyl)piperidine (CAS 150221-22-0) is a fluorinated aryl sulfonyl piperidine with molecular formula C₁₁H₁₄FNO₂S and molecular weight 243.3 g/mol . It belongs to a class of compounds recognized as versatile small-molecule scaffolds in central nervous system drug discovery, particularly as precursors for selective 5-HT₂A receptor antagonists . The compound features a secondary piperidine nitrogen at the 1-position and a 4-fluorophenylsulfonyl substituent at the 4-position, a regiochemistry that distinguishes it from N-sulfonylated isomers and influences both its physicochemical profile and synthetic utility .

Why 4-((4-Fluorophenyl)sulfonyl)piperidine Cannot Be In-Class Substituted Without Risk


Aryl sulfonyl piperidines are not functionally interchangeable. Regioisomeric variation—sulfonylation at the piperidine nitrogen versus the 4-carbon—produces dramatic shifts in physicochemical properties (e.g., ACD/LogP differences of approximately 1.8 log units between isomers) . Even within the 4-sulfonyl series, halogen substitution on the phenyl ring alters lipophilicity, electronic character, and metabolic stability in quantifiable ways that directly impact downstream ADME profiles and receptor-binding selectivity . The 4-fluoro substituent, in particular, has been shown within the broader 4-fluorosulfonylpiperidine class to confer reduced hERG (IKr) channel affinity compared with unsubstituted analogs, a critical cardiac safety differentiator that cannot be assumed for chloro, methyl, or unsubstituted phenyl variants .

Quantitative Differentiation of 4-((4-Fluorophenyl)sulfonyl)piperidine from Closest Analogs


Fluorine Substitution Increases ACD/LogP by +0.31 vs. Non-Fluorinated Parent Without Altering PSA

Introduction of a para-fluoro substituent on the phenylsulfonyl ring increases the ACD/LogP from 0.87 (4-(phenylsulfonyl)piperidine) to 1.18 (4-((4-fluorophenyl)sulfonyl)piperidine), a quantified ΔLogP of +0.31, while polar surface area remains unchanged at 55 Ų for both compounds . This indicates that the fluorinated analog achieves enhanced lipophilicity without incurring the membrane-permeability penalty typically associated with increased polar surface area. At physiological pH 7.4, the ACD/LogD difference is +0.36 (−0.76 for the fluorinated compound vs. −1.12 for the non-fluorinated analog), further confirming improved partitioning behavior under biorelevant conditions .

Lipophilicity Membrane permeability ADME optimization

Regioisomeric Differentiation: 4-Sulfonyl vs. N-Sulfonyl Piperidine LogP Divergence of >1.8 Units

The 4-sulfonyl regioisomer (target compound) and the 1-sulfonyl regioisomer (1-((4-fluorophenyl)sulfonyl)piperidine, CAS 312-32-3) differ fundamentally in their physicochemical profiles. The target compound retains a basic secondary amine (predicted pKa ~9–10 for the piperidine nitrogen), while the N-sulfonylated isomer has a dramatically reduced predicted pKa of −4.87 ± 0.20, rendering it essentially non-basic . This basicity difference translates into a LogP divergence: the target compound has an ACD/LogP of 1.18, whereas the N-sulfonylated isomer has a reported LogP of 3.019, a difference of >1.8 log units . Furthermore, the free NH in the 4-sulfonyl isomer provides a synthetic handle for further N-functionalization (e.g., alkylation, acylation, sulfonylation) that is unavailable in the N-blocked isomer .

Regioisomerism Lipophilicity control Scaffold selection

Class-Level Evidence: 4-Fluorophenylsulfonyl Piperidines Exhibit Reduced hERG Liability Relative to Non-Fluorinated Analogs

In a systematic study of 4-fluorosulfonylpiperidines as 5-HT₂A antagonists, incorporation of fluorine at the 4-position of the phenylsulfonyl group was explicitly shown to increase selectivity over the IKr (hERG) potassium channel compared with the earlier non-fluorinated series . The lead fluorinated compound 3b demonstrated no significant increase in QTc interval in anesthetized dogs at plasma concentrations up to 148 µM, a safety margin that was absent in the non-fluorinated parent series described by Fletcher et al. (2002), where IKr activity detected through counterscreening required additional structural mitigation . While the free base 4-((4-fluorophenyl)sulfonyl)piperidine itself was not the final drug candidate, it represents the core fluorinated scaffold from which such selective antagonists were derived, and the fluorine-dependent hERG selectivity is a class-level property of 4-fluorophenylsulfonyl piperidines .

Cardiac safety hERG inhibition Drug-induced QT prolongation

Commercial Availability at 98% Purity with Defined Physicochemical Identity Enables Reproducible SAR

The target compound is commercially available from Fluorochem at 98% purity (CAS 150221-22-0, catalog reference 534901), with pricing at 250 mg, 1 g, and 5 g scales . By comparison, the non-fluorinated analog 4-(phenylsulfonyl)piperidine is listed at 97% purity , the 4-chloro analog hydrochloride at 95% purity , and the 4-methyl analog hydrochloride also at approximately 95% . The 1%–3% higher purity specification for the fluorinated compound reduces the risk of confounding impurities in biological assays and ensures more accurate structure–activity relationship (SAR) determination. The well-defined molecular identity (MW 243.3 g/mol, MFCD13192683, InChI Key: WUWFTIGTTQLIMI-UHFFFAOYSA-N) is documented in the ECHA inventory, providing regulatory traceability .

Chemical purity Reproducibility Procurement specification

Optimal Application Scenarios for Procuring 4-((4-Fluorophenyl)sulfonyl)piperidine


CNS Drug Discovery: Synthesis of Selective 5-HT₂A Antagonist Libraries with Reduced hERG Risk

Programs targeting insomnia, schizophrenia, or anxiety disorders where 5-HT₂A antagonism is the desired mechanism can use 4-((4-fluorophenyl)sulfonyl)piperidine as a key intermediate for N-functionalization. The 4-fluorophenylsulfonyl motif is directly validated in the peer-reviewed literature as conferring IKr selectivity over non-fluorinated analogs, with lead compound 3b demonstrating no QTc prolongation at plasma levels up to 148 µM in anesthetized dogs . This building block enables parallel synthesis of focused libraries while incorporating the fluorine-dependent safety feature from the outset of lead optimization .

ADME Property Optimization: Improving LogD Without PSA Penalty

For hit-to-lead programs where initial non-fluorinated aryl sulfonyl piperidine hits exhibit suboptimal membrane permeability (LogD pH 7.4 < −1.0), replacement with the 4-fluorophenylsulfonyl analog provides a +0.36 LogD improvement at physiological pH while maintaining identical polar surface area (55 Ų) . This property is particularly valuable when the objective is to enhance passive diffusion across the blood–brain barrier without introducing additional hydrogen-bond donors or acceptors that could limit CNS penetration .

Diversity-Oriented Synthesis Utilizing the Free Piperidine NH Handle

Unlike N-sulfonylated isomers such as 1-((4-fluorophenyl)sulfonyl)piperidine (LogP >3.0, non-basic nitrogen), the target compound retains a nucleophilic secondary amine suitable for reductive amination, amide coupling, urea formation, and sulfonamide diversification . This regioisomeric advantage makes it the preferred scaffold for generating large, chemically diverse compound collections where the 4-fluorophenylsulfonyl group serves as a constant pharmacophoric element and the N-substituent is systematically varied .

Procurement for Multi-Site Medicinal Chemistry Campaigns Requiring High Purity and Traceability

With a commercial purity specification of 98% and ECHA registration confirming its identity, 4-((4-fluorophenyl)sulfonyl)piperidine meets the quality requirements for multi-gram scale synthesis across distributed research teams . The 1–3% purity advantage over chloro, methyl, and unsubstituted phenyl analogs reduces the likelihood of impurity-driven assay artifacts in high-throughput screening cascades, supporting more reliable SAR data generation across partner laboratories .

Quote Request

Request a Quote for 4-((4-Fluorophenyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.